molecular formula C16H16N2O6S2 B11584929 N,N'-bis[(4-methylphenyl)sulfonyl]ethanediamide

N,N'-bis[(4-methylphenyl)sulfonyl]ethanediamide

Cat. No.: B11584929
M. Wt: 396.4 g/mol
InChI Key: JPHZAJCTSCIDPT-UHFFFAOYSA-N
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Description

N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE is an organic compound characterized by the presence of two 4-methylbenzenesulfonyl groups attached to an ethanediamide backbone. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE typically involves the reaction of ethanediamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acid derivatives .

Scientific Research Applications

N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE involves its ability to interact with various molecular targets. The sulfonyl groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methylphenyl)sulfonyl)ethanediamide
  • N,N’-Bis(4-methylphenyl)sulfonyl)ethanediamide
  • N,N’-Bis(4-methylphenyl)sulfonyl)ethanediamide

Uniqueness

N,N’-BIS(4-METHYLBENZENESULFONYL)ETHANEDIAMIDE stands out due to its high stability and reactivity. The presence of two 4-methylbenzenesulfonyl groups enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C16H16N2O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

N,N'-bis-(4-methylphenyl)sulfonyloxamide

InChI

InChI=1S/C16H16N2O6S2/c1-11-3-7-13(8-4-11)25(21,22)17-15(19)16(20)18-26(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

JPHZAJCTSCIDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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